

# 2,3,5,6-Tetramethoxyaporphine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2,3,5,6-Tetramethoxyaporphine

Cat. No.: B1615563

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **2,3,5,6-Tetramethoxyaporphine**, including its suppliers, physicochemical properties, and biological activities. This document details available information on its mechanism of action as an antitussive agent and provides insights into its pharmacological context.

## Introduction

**2,3,5,6-Tetramethoxyaporphine** is a benzyloquinoline alkaloid that has been identified as an antitussive agent.<sup>[1]</sup> It is a naturally occurring compound that can be isolated from the yellow hornpoppy, *Glaucium flavum* Cr. (Fam. Papaveraceae).<sup>[1]</sup> This guide consolidates the currently available technical information on this compound to support research and development efforts.

## Suppliers and Vendors

Currently, **2,3,5,6-Tetramethoxyaporphine** is available from the following suppliers for research purposes:

- MedchemExpress: A supplier of bioactive molecules, MedchemExpress lists **2,3,5,6-Tetramethoxyaporphine** as an antitussive agent.<sup>[1]</sup>
- CD BioSustainable: This company also lists **2,3,5,6-Tetramethoxyaporphine** in their product catalog.

It is important to note that this product is intended for research use only and is not for sale to patients.<sup>[1]</sup>

## Physicochemical Properties

A summary of the known quantitative data for **2,3,5,6-Tetramethoxyaporphine** is presented in the table below. Researchers should note that detailed information regarding purity, solubility, and appearance is not consistently provided by all suppliers and may require direct inquiry or analysis of a certificate of analysis.

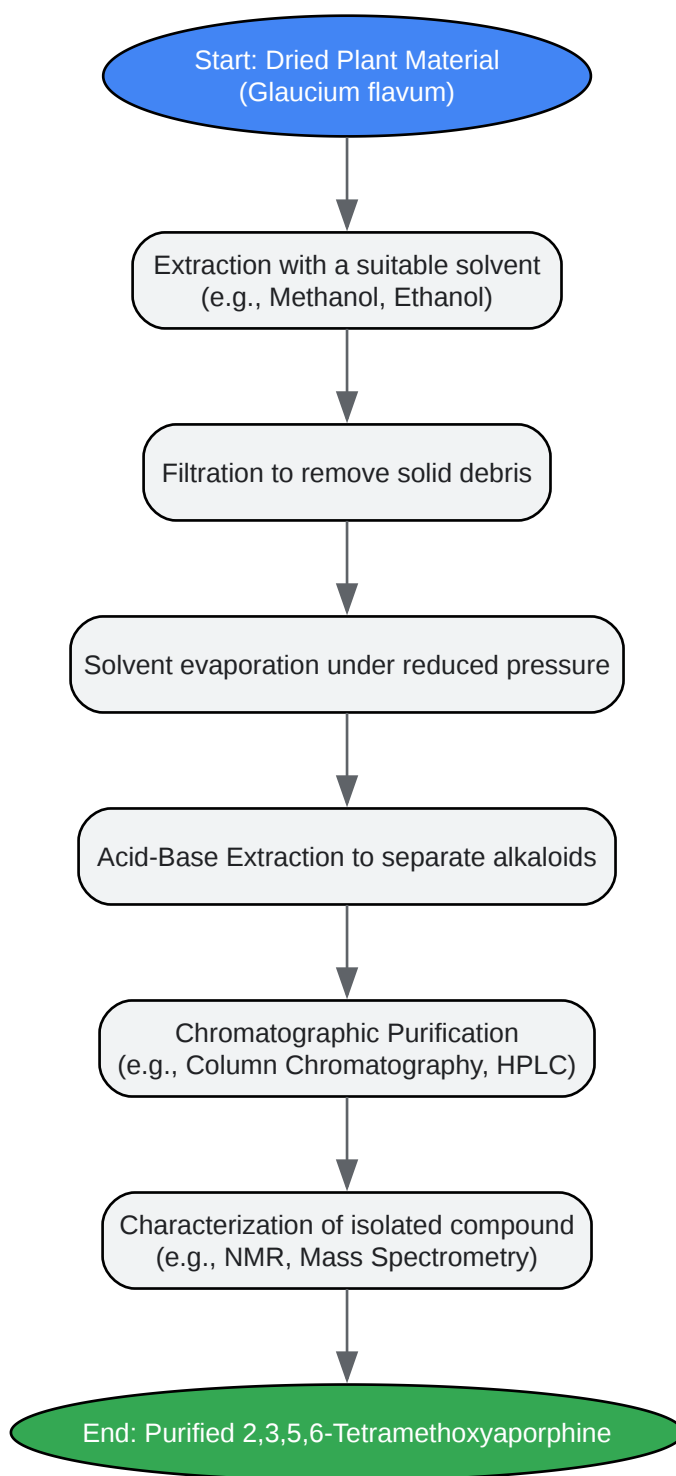
Property	Value	Source
CAS Number	5630-11-5	CD BioSustainable
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>4</sub>	CD BioSustainable
Molecular Weight	355.43 g/mol	CD BioSustainable
Physical Form	Data not available	-
Purity	Data not available	-
Solubility	Data not available	-

## Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of **2,3,5,6-Tetramethoxyaporphine** are not readily available in the public domain. However, general methods for the extraction of alkaloids from *Glaucium flavum* can serve as a starting point for its isolation.

### General Alkaloid Extraction from *Glaucium flavum* (Illustrative)

This is a generalized protocol and would require optimization for the specific isolation of **2,3,5,6-Tetramethoxyaporphine**.



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A generalized workflow for the isolation of alkaloids from plant material.

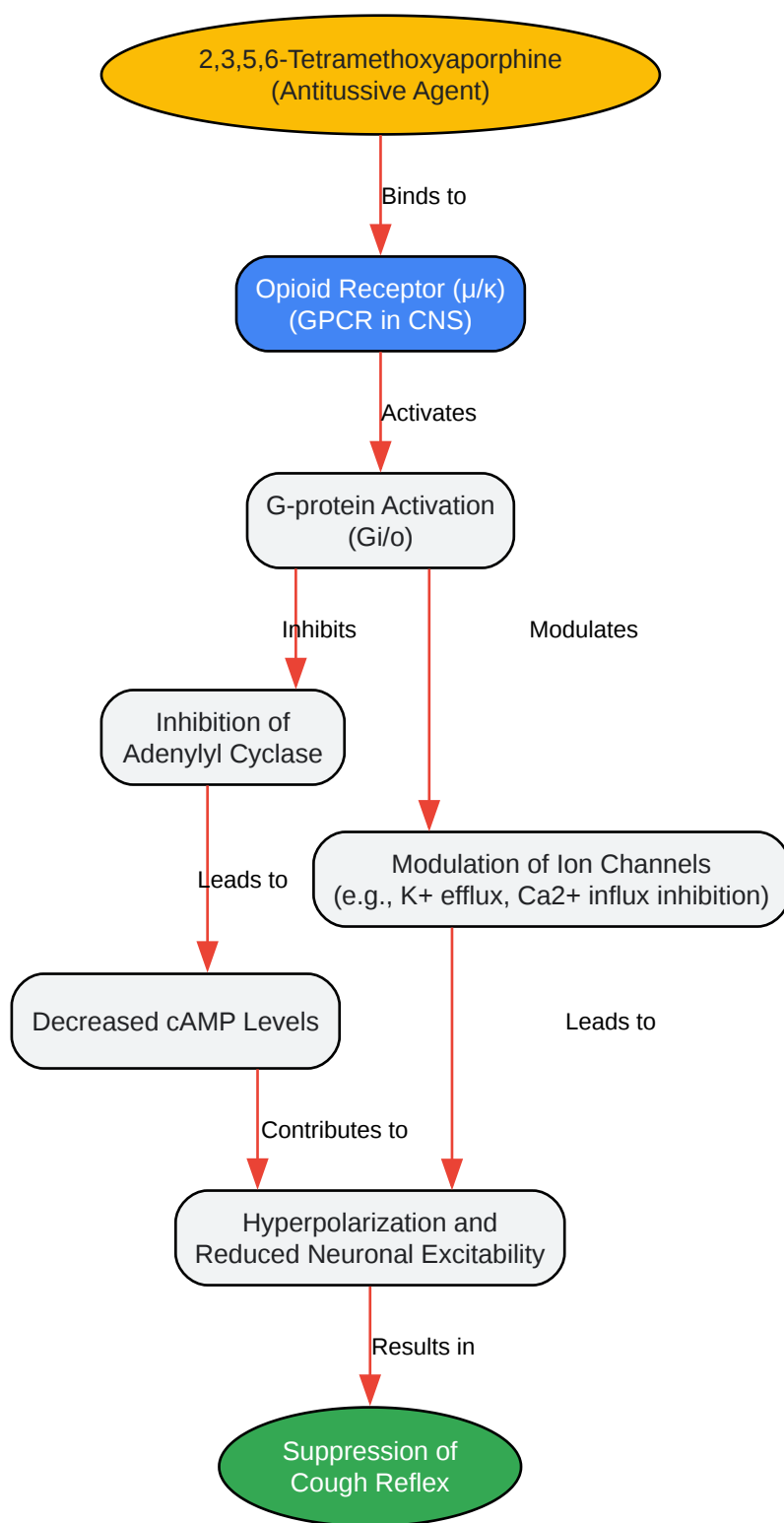
## Biological Activity and Mechanism of Action

**2,3,5,6-Tetramethoxyaporphine** is primarily recognized for its antitussive (cough-suppressing) properties.<sup>[1]</sup> While the specific signaling pathway for this compound has not been detailed in readily available literature, the mechanism of action for many narcotic antitussives involves the central nervous system.

Narcotic antitussives, such as codeine, primarily exert their effects via  $\mu$ -opioid receptors in the central nervous system (CNS). The  $\kappa$ -opioid receptor may also play a partial role. The general mechanism involves the binding of the antitussive agent to these opioid receptors, which are G-protein coupled receptors. This binding event initiates a signaling cascade that ultimately suppresses the cough reflex arc, which consists of airway vagal afferent nerves, the cough center in the medulla, and efferent nerves.

## Postulated Signaling Pathway for Antitussive Action

Based on the known mechanisms of related compounds, a hypothetical signaling pathway for the antitussive effect of **2,3,5,6-Tetramethoxyaporphine** can be proposed. This pathway involves the activation of opioid receptors and the subsequent inhibition of neuronal signaling.



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A postulated signaling pathway for the antitussive action of **2,3,5,6-Tetramethoxyaporphine**.

This diagram illustrates a plausible mechanism where the binding of **2,3,5,6-Tetramethoxyaporphine** to opioid receptors leads to a cascade of intracellular events that reduce neuronal excitability in the cough center of the brainstem, thereby suppressing the cough reflex. Further research is required to validate this specific pathway for this compound.

## Conclusion

**2,3,5,6-Tetramethoxyaporphine** is a promising natural product with established antitussive activity. While commercial sources for research quantities are available, there is a notable lack of detailed public information regarding its specific synthesis, purification protocols, and a definitively characterized signaling pathway. The information and diagrams provided in this guide are intended to serve as a foundational resource for researchers and to highlight areas where further investigation is warranted to fully elucidate the therapeutic potential of this compound.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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